REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]1[CH2:8][CH2:7][CH2:6][C:5]1=[O:9].[C:10](OCC)(=[O:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12].Cl>C(OCC)C>[CH3:3][N:4]1[CH2:8][CH2:7][CH:6]([C:10](=[O:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:5]1=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
19.83 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
121.3 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 21 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition the suspension
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Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
the resulting 2-phase mixture was filtered once
|
Type
|
CUSTOM
|
Details
|
Then the two phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with 100 ml diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethereal phases were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator to dryness
|
Type
|
TEMPERATURE
|
Details
|
The oily residue was cooled to −80° C.
|
Type
|
ADDITION
|
Details
|
mixed with 200 ml diethyl ether
|
Type
|
FILTRATION
|
Details
|
The resulting brown solid was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from heptane
|
Reaction Time |
21 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(C(CC1)C(C(=O)OCC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |